Progesterone Receptor Binding Affinity in Human Osteosarcoma (TE85) Cells: 4-Methoxy Analog vs. 3,4-Dichloro Analog (RWJ 25333)
In competitive radioligand binding assays using progesterone receptors from TE85 human osteosarcoma cells, (4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone (compound 1n) exhibited an IC₅₀ > 1000 nM, indicating negligible binding affinity [1]. By contrast, the 3,4-dichlorobenzoyl analog 1i (RWJ 25333) displayed an IC₅₀ of 62.4 ± 8.2 nM, and the 3-chloro analog 1j achieved an IC₅₀ of 38.2 ± 17.9 nM [1]. The natural ligand progesterone itself bound with an IC₅₀ of 17.5 ± 5.7 nM under the same conditions [1]. The 4-methoxy substitution thus results in a >16-fold loss of affinity relative to the most potent congener in the series.
| Evidence Dimension | Progesterone receptor binding affinity (IC₅₀) in TE85 human osteosarcoma cells |
|---|---|
| Target Compound Data | IC₅₀ > 1000 nM (n = 2) |
| Comparator Or Baseline | Compound 1i (RWJ 25333, 3,4-dichlorobenzoyl): IC₅₀ = 62.4 ± 8.2 nM; Compound 1j (3-chlorobenzoyl): IC₅₀ = 38.2 ± 17.9 nM; Progesterone: IC₅₀ = 17.5 ± 5.7 nM; Norethindrone: IC₅₀ = 3.2 ± 0.7 nM |
| Quantified Difference | Target compound IC₅₀ > 1000 nM vs. 62.4 nM for 1i (>16-fold lower affinity); vs. 38.2 nM for 1j (>26-fold lower affinity); vs. 17.5 nM for progesterone (>57-fold lower affinity) |
| Conditions | Competitive radioligand binding assay using [³H]progesterone; progesterone receptors isolated from TE85 human osteosarcoma cell cytosol; IC₅₀ values determined from displacement curves (Combs et al., J. Med. Chem. 1995, Table 2) |
Why This Matters
The >16-fold affinity gap between the 4-methoxy target compound and active analogs like RWJ 25333 means the target compound cannot substitute for active PR ligands in bone cell assays, but conversely makes it uniquely valuable as a negative control for verifying assay specificity.
- [1] Combs, D.W.; Reese, K.; Cornelius, L.A.M.; Gunnet, J.W.; Cryan, E.V.; Granger, K.S.; Jordan, J.J.; Demarest, K.T. Nonsteroidal Progesterone Receptor Ligands. 2. High-Affinity Ligands with Selectivity for Bone Cell Progesterone Receptors. J. Med. Chem. 1995, 38, 4880–4884 (Table 2). View Source
